5-chloro-2-methoxy-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
5-chloro-2-methoxy-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its complex structure, which includes a benzamide core substituted with chloro, methoxy, and carbamothioyl groups, as well as an oxazolo[4,5-b]pyridine moiety. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple stepsThe oxazolo[4,5-b]pyridine moiety can be introduced via a cyclization reaction involving a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group with an amine can produce an amide derivative .
Scientific Research Applications
5-chloro-2-methoxy-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- 5-chloro-2-methoxy-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine moiety. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C22H17ClN4O3S |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H17ClN4O3S/c1-12-14(21-26-19-18(30-21)7-4-10-24-19)5-3-6-16(12)25-22(31)27-20(28)15-11-13(23)8-9-17(15)29-2/h3-11H,1-2H3,(H2,25,27,28,31) |
InChI Key |
VNIIDJKBMOZMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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